O-(2-Bromophenyl)-L-serine
Description
O-(2-Bromophenyl)-L-serine is an L-serine derivative substituted at the hydroxyl group with a 2-bromophenyl moiety. While direct data on this specific compound are absent in the provided evidence, structurally analogous O-aryl/alkyl-L-serine derivatives are extensively studied for their biochemical, pharmacological, and material science applications. These compounds often exhibit modified solubility, reactivity, and biological activity due to substituent effects, making them valuable in drug design, enzyme studies, and photochemical applications .
Properties
Molecular Formula |
C9H10BrNO3 |
|---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
2-amino-3-(2-bromophenoxy)propanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c10-6-3-1-2-4-8(6)14-5-7(11)9(12)13/h1-4,7H,5,11H2,(H,12,13) |
InChI Key |
BYOUDQIBNMKFHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(C(=O)O)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Bromophenyl)-L-serine typically involves the bromination of phenylalanine derivatives followed by coupling with L-serine. One common method includes the use of brominating agents such as N-bromosuccinimide (NBS) to introduce the bromine atom at the ortho position of the phenyl ring. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of O-(2-Bromophenyl)-L-serine may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: O-(2-Bromophenyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: De-brominated phenyl derivatives.
Substitution: Azido or thiol-substituted phenyl derivatives.
Scientific Research Applications
Chemistry: O-(2-Bromophenyl)-L-serine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its ability to form covalent bonds with amino acid residues.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials .
Mechanism of Action
The mechanism of action of O-(2-Bromophenyl)-L-serine involves its interaction with biological molecules through covalent bonding. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
O-(2,3-Difluorophenyl)-L-serine
- Structure : Substituted with a 2,3-difluorophenyl group.
- Properties :
- Key Difference : Fluorine’s strong electron-withdrawing nature enhances electrophilic reactivity compared to bromine, which offers greater steric bulk and lipophilicity.
O-(5-Isoxazolyl)-L-serine
- Structure : Features a 5-isoxazolyl substituent.
- Synthesis: Prepared via Mitsunobu reaction between isoxazolin-5-one and N-Boc-L-serine tert-butyl ester .
- Pharmacology : Modulates glutamate receptors/transporters, suggesting neurological applications .
- Key Difference : The heterocyclic isoxazole ring introduces hydrogen-bonding sites, unlike the hydrophobic bromophenyl group.
O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine (DMNB-Ser)
- Structure : Contains a photolabile 4,5-dimethoxy-2-nitrobenzyl group.
- Function : Acts as a phototrigger for controlled release in biological systems .
- Key Difference : The nitrobenzyl group enables UV-induced cleavage, a property absent in bromophenyl derivatives.
O-(n-Octanoyl)-L-serine
- Structure: Substituted with an aliphatic octanoyl chain.
- Applications : Part of ghrelin hormone; forms stable complexes with cavitands for structural studies .
Data Table: Comparative Analysis of O-Substituted-L-Serine Derivatives
*Note: Data for O-(2-Bromophenyl)-L-serine are inferred from analogs.
Key Research Findings and Trends
- Substituent Effects: Electron-Withdrawing Groups (e.g., NO₂ in DMNB-Ser, F in difluorophenyl): Enhance reactivity for photolysis or electrophilic substitutions . Lipophilic Groups (e.g., bromophenyl, octanoyl): Improve membrane permeability but reduce aqueous solubility .
- Synthetic Strategies: Mitsunobu reactions (for heterocyclic substituents) . Enzymatic methods (e.g., CvOASS-catalyzed acylation) .
- Biological Relevance :
- Aryl-substituted serines often target receptors (e.g., glutamate) or stabilize protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
